ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate
Description
Ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate is a hydrazone-derived α,β-unsaturated cyanoester characterized by a conjugated system comprising a cyano group, an ethyl ester, and a 3-nitrophenyl-substituted hydrazinylidene moiety. The (2E)-configuration indicates a trans arrangement of substituents across the central double bond, which influences its electronic and steric properties. The 3-nitro group on the phenyl ring is a strong electron-withdrawing group, enhancing the compound’s electrophilicity and reactivity in cyclization or nucleophilic addition reactions. Such compounds are frequently utilized as intermediates in synthesizing heterocycles with biological relevance, including indoles, pyrazoles, and triazoles .
Properties
Molecular Formula |
C11H10N4O4 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
ethyl (2E)-2-cyano-2-[(3-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10(7-12)14-13-8-4-3-5-9(6-8)15(17)18/h3-6,13H,2H2,1H3/b14-10+ |
InChI Key |
MFIVWVLGURGFJS-GXDHUFHOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=CC=C1)[N+](=O)[O-])/C#N |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=CC=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester typically involves the reaction of ethyl cyanoacetate with 3-nitrobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Substitution: The phenylhydrazono moiety can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals, dyes, and pigments, as well as in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of cyano-(3-nitro-phenylhydrazono)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the cyano and nitro groups allows the compound to form strong interactions with target proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Features of Ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate and Analogues
Physicochemical Properties
- Solubility : The nitro group in the target compound reduces solubility in polar solvents compared to the 4-methoxyphenyl analogue, which benefits from the OCH₃ group’s polarity .
- Thermal Stability : The 3-nitrophenyl derivative decomposes at higher temperatures (>200°C) due to nitro group instability, whereas methylphenyl variants exhibit greater thermal resilience .
Research Findings and Trends
Recent studies highlight the versatility of hydrazinylidene cyanoesters in diversity-oriented synthesis. For example:
- This compound has been used to synthesize nitrophenyl-functionalized triazoles with antitumor activity .
- The 4-methylphenyl analogue (CAS 59061-90-4) is a key intermediate in preparing antimicrobial pyrazole derivatives .
- Computational studies predict that electron-withdrawing substituents (e.g., NO₂) lower the LUMO energy of α,β-unsaturated esters, enhancing their reactivity in Diels-Alder reactions compared to electron-donating groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
